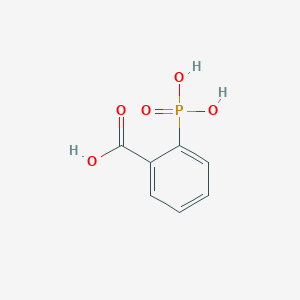![molecular formula C15H24O5 B052403 (3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester CAS No. 118375-00-1](/img/structure/B52403.png)
(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its hexahydro and hydroxy functionalities, along with a spiro linkage between a dioxane and a pentalene ring system. The presence of multiple chiral centers adds to its stereochemical complexity, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and advanced purification methods, such as chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and the mechanisms of stereoselective synthesis. Its chiral centers make it an excellent model for studying stereochemistry in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its activity as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and dioxane derivatives. Examples are:
- (1E)-1-[(3’aS,4’R,5’R,6’aR)-5’-[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalen]-4’-yl]-4-methyl-1-octen-6-yn-3-one
- 1,4-Dioxane
Uniqueness
What sets (3’aS,4’R,5’R,6’aR)-Hexahydro-5’-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carb apart is its specific stereochemistry and the presence of both dioxane and pentalene ring systems. This unique combination of features makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
118375-00-1 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl (1'R,2'R,3'aR,6'aS)-2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate |
InChI |
InChI=1S/C15H24O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-12,16H,4-8H2,1-3H3/t9-,10+,11-,12-/m1/s1 |
InChI Key |
HWPXRWQACGTDLL-WRWGMCAJSA-N |
SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
Isomeric SMILES |
CC1(COC2(C[C@H]3C[C@H]([C@@H]([C@H]3C2)C(=O)OC)O)OC1)C |
Canonical SMILES |
CC1(COC2(CC3CC(C(C3C2)C(=O)OC)O)OC1)C |
Synonyms |
[3’aS-(3’aα,4’α,5’β,6’aα)]-Hexahydro-5’-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,2’(1’H)-pentalene]-4’-carboxylic Acid Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















